molecular formula C8H8N2 B3043360 4-(2-Isocyanoethyl)pyridine CAS No. 84952-88-5

4-(2-Isocyanoethyl)pyridine

Cat. No.: B3043360
CAS No.: 84952-88-5
M. Wt: 132.16 g/mol
InChI Key: LLCQRIRRVWECJJ-UHFFFAOYSA-N
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Description

4-(2-Isocyanoethyl)pyridine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. The compound consists of a pyridine ring substituted with an isocyanoethyl group at the fourth position, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isocyanoethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-(2-bromoethyl)pyridine with potassium cyanide to form the corresponding nitrile, which is then converted to the isocyanide using a dehydrating agent such as phosphorus oxychloride . Another method involves the direct isocyanation of 4-(2-aminoethyl)pyridine using chloroform and a strong base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Isocyanoethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the isocyanide group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Isocyanoethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Isocyanoethyl)pyridine involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes . The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic aromatic compound with a similar ring structure but lacking the isocyanide group.

    4-(2-Aminoethyl)pyridine: Similar structure but with an amino group instead of an isocyanide group.

    4-(2-Bromoethyl)pyridine: Precursor in the synthesis of 4-(2-Isocyanoethyl)pyridine.

Uniqueness

This compound is unique due to the presence of the isocyanide group, which imparts distinct reactivity and potential biological activity not observed in its analogs . This makes it a valuable compound for research in synthetic chemistry and drug discovery.

Properties

IUPAC Name

4-(2-isocyanoethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-9-5-2-8-3-6-10-7-4-8/h3-4,6-7H,2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCQRIRRVWECJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Isocyanoethyl)pyridine
Reactant of Route 2
4-(2-Isocyanoethyl)pyridine

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